molecular formula C9H10N4 B3358848 7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile CAS No. 82447-91-4

7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile

Cat. No.: B3358848
CAS No.: 82447-91-4
M. Wt: 174.2 g/mol
InChI Key: WRXYOMOXTUCWLQ-UHFFFAOYSA-N
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Description

7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with an amino group at the 7th position and a carbonitrile group at the 8th position.

Preparation Methods

The synthesis of 7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1,6-naphthyridine with suitable reagents can lead to the formation of the desired compound. Industrial production methods often involve the use of high-pressure reactors and controlled environments to ensure the purity and yield of the product .

Chemical Reactions Analysis

7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile undergoes several types of chemical reactions, including:

Scientific Research Applications

7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit certain enzymes or proteins that are essential for cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile can be compared with other similar compounds in the naphthyridine family:

Properties

IUPAC Name

7-amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-4-7-8-6(2-1-3-12-8)5-13-9(7)11/h5,12H,1-3H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXYOMOXTUCWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(C(=C2NC1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513140
Record name 7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82447-91-4
Record name 7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile
Reactant of Route 2
7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile
Reactant of Route 3
7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile
Reactant of Route 4
7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile
Reactant of Route 5
7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile
Reactant of Route 6
7-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile

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